molecular formula C10H18N2O3 B7984843 [((R)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

[((R)-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

Cat. No.: B7984843
M. Wt: 214.26 g/mol
InChI Key: ZFGHWBWQEQDZOU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid: is a compound that features a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can be achieved through several synthetic routes. One common method involves the use of pyrrolidine as a starting material. The pyrrolidine ring can be functionalized through various reactions, such as acetylation and amino acid coupling . The reaction conditions typically involve the use of reagents like acetic anhydride for acetylation and amino acid derivatives for coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its ability to interact with various biological targets makes it a valuable tool for probing biochemical processes .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders and metabolic conditions .

Industry: Industrially, [(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can be used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: What sets [(®-1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid apart from these similar compounds is its unique combination of functional groups and stereochemistry.

Properties

IUPAC Name

2-[[(3R)-1-acetylpyrrolidin-3-yl]-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGHWBWQEQDZOU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC(=O)O)[C@@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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